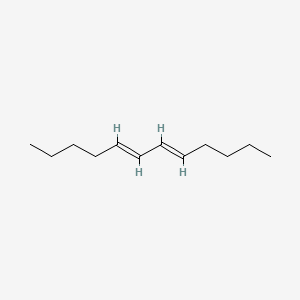

(5E,7E)-dodeca-5,7-diene

Description

Structure

3D Structure

Properties

CAS No. |

21293-04-9 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

(5E,7E)-dodeca-5,7-diene |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h9-12H,3-8H2,1-2H3/b11-9+,12-10+ |

InChI Key |

ZARLDNIZTZBEDV-WGDLNXRISA-N |

Isomeric SMILES |

CCCC/C=C/C=C/CCCC |

Canonical SMILES |

CCCCC=CC=CCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5e,7e Dodeca 5,7 Diene and Its Geometrical Isomers

Strategic Approaches to (E,E)-Diene Construction

The synthesis of the (5E,7E) geometrical isomer of dodeca-5,7-diene relies on methods that can reliably establish the trans configuration at both double bonds of the conjugated system. Key strategies include stereocontrolled olefination reactions, transition metal-catalyzed couplings, the use of specific organometallic intermediates, and the selective reduction of unsaturated precursors.

Wittig Reaction-Based Stereocontrolled Syntheses

The Wittig reaction and its variants are fundamental tools for alkene synthesis and have been adapted for the stereoselective construction of 1,3-dienes. thieme-connect.de For the synthesis of (E,E)-dienes, the reaction conditions and the nature of the reactants are critical. Generally, reacting an α,β-unsaturated aldehyde with a non-stabilized or semi-stabilized phosphorus ylide is a common approach. researchgate.net

One route involves the reaction between an (E)-2-alkenal and a phosphorane, which can yield a mixture of (E,E) and (E,Z) isomers. tandfonline.com The stereochemical outcome is heavily influenced by the ylide's reactivity; stabilized ylides, often containing an electron-withdrawing group, predominantly yield (E)-alkenes. organic-chemistry.org A convenient method for generating terminal (E)-1,3-dienes with high selectivity involves the use of lithiated allylic phosphonates in the presence of HMPA. organic-chemistry.org For building conjugated dienes with specific stereochemistry at the newly formed double bond, reacting a nonstabilized, saturated ylide with an α,β-unsaturated aldehyde is often the preferred strategy to avoid isomerization of the existing double bond. researchgate.net

| Reactant A | Reactant B | Key Feature | Primary Product(s) | Reference(s) |

| (E)-2-Alkenal | Phosphorane | Wittig Condensation | Mixture of (E,E) and (E,Z)-dienes | tandfonline.com |

| α,β-Unsaturated Aldehyde | Non-stabilized Saturated Ylide | Stereocontrol | (E,E)-diene (major) | researchgate.net |

| Aldehyde | Stabilized Ylide | High E-selectivity | (E)-Alkene | organic-chemistry.org |

| Aldehyde | Lithiated Allylic Phosphonate | High E-selectivity | Terminal (E)-1,3-diene | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds, offering high stereoselectivity in the synthesis of conjugated dienes. mdpi.comeie.gr The Suzuki-Miyaura and Negishi reactions are particularly prominent in this context. mdpi.com

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is highly effective for creating conjugated diene systems with defined stereoisomeric purity. rose-hulman.edu A sequential, one-pot disubstitution of 1,1-dibromoalkenes with alkenyltrifluoroborates can produce trisubstituted conjugated dienes with excellent stereoselectivity. nih.govacs.org

The Negishi coupling utilizes an organozinc compound and an organic halide, also typically catalyzed by palladium or nickel complexes. wikipedia.org This reaction is noted for its ability to couple various carbon centers (sp³, sp², sp) and has been used to establish robust protocols for synthesizing (E,E)-dienes. wikipedia.orgthieme-connect.com For instance, all four stereoisomers of ethyl undeca-2,4-dienoate have been prepared with high stereoselectivity (≥98%) using Pd-catalyzed Negishi alkenylation. mdpi.compnas.org

Other notable methods include the Hiyama coupling , which uses organosilicon reagents, and reactions involving sulfolene precursors. nih.govmdpi.com A palladium-catalyzed dienylation reaction using readily available sulfolenes as diene precursors offers a practical and scalable route to regio- and stereodefined conjugated dienes. nih.gov

Organometallic Reagent Chemistry in Diene Formation (e.g., Aluminacyclopentadiene Intermediates)

The chemistry of organometallic reagents provides unique pathways for diene synthesis. One notable method involves the generation of 1,4-dimetallo-1,3-diene species, which can serve as versatile synthons. For example, 1,4-dilithio-1,3-dienes can be prepared and subsequently undergo transmetalation with reagents like aluminum chloride (AlCl₃) to form aluminacyclopentadienes in situ. researchgate.netdntb.gov.ua These metallacyclic intermediates can then react with various electrophiles to construct the desired diene framework. researchgate.net

Another strategy involves the hydrozirconation of alkynes to form alkenylzirconium intermediates. These can then be used in palladium-catalyzed cross-coupling reactions. pnas.org A specific synthesis of a (5E,7E)-dodeca-5,7-diene derivative has been achieved starting from an alkynylboronate. thieme-connect.de This precursor undergoes hydrozirconation, followed by a copper-mediated coupling, proceeding through a presumed zirconacyclopentadiene intermediate to yield the (E,E)-diene structure. thieme-connect.de

Selective Reduction of Alkyne and Enyne Precursors

The stereoselective reduction of alkynes and conjugated enynes offers a powerful method for accessing (E,E)-dienes. A common strategy is the trans-selective reduction of a triple bond.

A two-stage protocol involving hydrosilylation followed by protodesilylation is highly effective for the trans-reduction of alkynes to (E)-alkenes. acs.org This method uses a ruthenium catalyst for the clean trans-hydrosilylation of the alkyne, followed by protodesilylation of the resulting vinylsilane, often mediated by cuprous iodide. acs.org This sequence has been successfully applied to the synthesis of macrocyclic (E,E)-dienes from cyclic enynes, which are formed via ring-closing enyne-yne metathesis. researchgate.netmpg.de Another effective reagent for the stereoselective reduction of alkynols to (E)-alkenols is lithium aluminum hydride (LiAlH₄). researchgate.net

| Precursor | Reagent(s) | Key Transformation | Product Stereochemistry | Reference(s) |

| Alkyne | 1. [Cp*Ru(MeCN)₃]PF₆, Silane; 2. CuI, TBAF | trans-Hydrosilylation, Protodesilylation | (E)-Alkene | acs.org |

| Cyclic Enyne | 1. Hydrosilylation; 2. Protodesilylation | Selective Alkyne Reduction | (E,E)-Diene | researchgate.netmpg.de |

| Alkynol | LiAlH₄ | Reduction | (E)-Alkenol | researchgate.net |

Comparative Synthesis of Alternative Dodecadiene Geometrical Isomers

The synthesis of other geometrical isomers, such as the (5Z,7E) configuration, requires distinct stereochemical control strategies.

Synthesis of (5Z,7E)-Dodecadienic Frameworks

The construction of the (5Z,7E)-diene system requires methods that can selectively form one cis and one trans double bond.

A prominent route involves a Wittig reaction between (E)-hept-2-enal and a phosphonium (B103445) salt derived from 5-hydroxypentanoic acid to create the (5Z,7E) geometry. researchgate.netmdpi.com The subsequent reduction of the resulting ester yields (5Z,7E)-dodeca-5,7-dien-1-ol. researchgate.netmdpi.com

Another powerful approach is the cis-reduction of a conjugated enyne precursor. The reduction of an (E)-7-dodecen-5-yn-1-ol intermediate can yield the (5Z,7E)-dienol. lew.ro While Lindlar catalysts can lack selectivity in some cases, leading to mixtures, activated zinc has been successfully used for the stereochemically pure cis-reduction of the triple bond in conjugated enynes. lew.rothieme-connect.comresearchgate.net

Transition metal-catalyzed cross-coupling reactions are also employed. An efficient synthesis of (5Z,7E)-dodecadienal was achieved using palladium- and iron-catalyzed cross-coupling reactions as the key steps. lew.ro

| Method | Key Precursors/Reagents | Key Transformation | Yield | Reference(s) |

| Wittig Reaction | (E)-Hept-2-enal, Phosphonium Salt 7 | Olefination | 70% (over two steps for ester) | researchgate.netmdpi.com |

| Reduction | Ethyl (5Z,7E)-dodeca-5,7-dienoate, LiAlH₄ | Ester Reduction | 87% | mdpi.com |

| Reduction of Enyne | (E)-7-Dodecen-5-yn-1-ol, Activated Zinc | cis-Reduction of Alkyne | Not specified | lew.rothieme-connect.com |

| Cross-Coupling | Not specified | Pd- and Fe-catalyzed coupling | Not specified | lew.ro |

Synthesis of (5E,7Z)-Dodecadienic Frameworks

The stereoselective synthesis of (5E,7Z)-dodecadienic frameworks is a critical process, often geared towards the production of insect sex pheromones. A notable method involves a sequence of coupling and reduction reactions to control the geometry of the double bonds.

One established route to (5E,7Z)-5,7-dodecadien-1-ol begins with the protection of the hydroxyl group of 5-hexyn-1-ol (B123273) as a tetrahydropyranyl (THP) ether. tandfonline.com This protected alcohol is then converted to its (E)-iodoalkene derivative, (E)-6-iodo-5-hexen-1-ol THP ether, through successive treatment with zirconocene (B1252598) hydride chloride ((C₅H₅)₂Zr(H)Cl) and iodine. tandfonline.com The subsequent coupling of this iodo-compound with 1-hexyne, catalyzed by a palladium complex such as bis(triphenylphosphine)palladium (B8599230) dichloride and cuprous iodide in diethylamine, yields the enyne precursor, (E)-5-dodecen-7-yn-1-ol THP ether. tandfonline.com The final steps involve the removal of the THP protecting group, followed by a stereoselective hydrogenation of the triple bond over a Lindlar catalyst (Pd-CaCO₃-PbO) poisoned with quinoline (B57606) to furnish the desired (5E,7Z)-5,7-dodecadien-1-ol. tandfonline.com

Another strategy for creating the (5Z,7E)-dodecadiene structure, which can be seen as a related framework, involves a palladium-catalyzed tandem addition reaction of acrolein with acetylene (B1199291) to produce 7-bromo-(4Z, 6E)-heptadien-1-al. This intermediate is then used in subsequent coupling reactions to achieve the final dodecadienol structure. jlu.edu.cn

Synthesis of (5Z,7Z)-Dodecadienic Frameworks

The synthesis of the (5Z,7Z)-dodecadiene isomer also relies on stereocontrolled reaction pathways, frequently starting from alkyne precursors. A common method for producing (5Z,7Z)-5,7-dodecadien-1-ol involves the Chodkiewicz-Cadiot coupling reaction. tandfonline.com This reaction couples 1-bromo-1-hexyne with the tetrahydropyranyl (THP) ether of 5-hexyn-1-ol to form 5,7-dodecadiyn-1-ol THP ether. tandfonline.com

Subsequent stereoselective reduction of the conjugated diyne system is crucial for establishing the (Z,Z) geometry. This is typically achieved by hydroboration using dicyclohexylborane (B74569) in tetrahydrofuran (B95107) (THF), followed by protonolysis with glacial acetic acid. This sequence yields the (5Z,7Z)-5,7-dodecadien-1-ol THP ether with high stereoselectivity. tandfonline.com The final deprotection of the THP ether affords the target (5Z,7Z)-5,7-dodecadien-1-ol. tandfonline.com An alternative, more direct synthesis of the hydrocarbon (5Z,7Z)-dodeca-5,7-diene involves the reduction of dodeca-5,7-diyne in a suitable solvent like THF. thieme-connect.de

| Starting Materials | Key Reactions | Product | Reference |

| 1-Hexyne, 5-hexyn-1-ol THP ether | Chodkiewicz-Cadiot coupling, Hydroboration | (5Z,7Z)-5,7-Dodecadien-1-ol | tandfonline.com |

| Dodeca-5,7-diyne | Reduction | (5Z,7Z)-Dodeca-5,7-diene | thieme-connect.de |

Functionalization Strategies for this compound Derivatives

Functionalization of the dodecadiene skeleton is essential for creating a diverse range of derivatives, many of which are biologically active compounds. These strategies often focus on the regioselective introduction of functional groups at the termini of the carbon chain.

Regioselective Introduction of Terminal Oxygenated Functions (e.g., Alcohols, Acetates, Aldehydes, Propionates)

The introduction of terminal oxygenated functional groups is a key step in the synthesis of many dodecadienic pheromones and related compounds.

Alcohols: The synthesis of dodecadien-1-ols is a common objective, as they serve as precursors to other functional groups. Various synthetic routes can produce the four geometric isomers of 5,7-dodecadien-1-ol (B1638258). tandfonline.com One approach utilizes a Wittig reaction between an (E)-2-alkenal and a suitable phosphorane, which typically yields a mixture of (E,Z) and (E,E) isomers. tandfonline.com Another method involves the Wittig reaction of a 2-alkynal followed by stereoselective reduction of the triple bond to a (Z)-double bond via hydroboration, which produces a mixture of (Z,Z) and (Z,E) isomers. tandfonline.com The desired pure isomers can then be separated by chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036). tandfonline.comlew.ro

Acetates: Dodecadienyl acetates are frequently synthesized from their corresponding alcohols. The acetylation is typically achieved by reacting the dodecadienol with acetyl chloride in pyridine (B92270) or with acetic anhydride (B1165640) and pyridine. tandfonline.comscispace.com For example, (3E, 5Z)-3,5-dodecadienol can be converted to (3E, 5Z)-3,5-dodecadienyl acetate (B1210297) in good yield using acetyl chloride in pyridine at 0°C followed by stirring at room temperature. tandfonline.com

| Alcohol Precursor | Reagent | Product | Yield | Reference |

| (3E,5Z)-3,5-Dodecadienol | Acetyl chloride, Pyridine | (3E, 5Z)-3,5-Dodecadienyl acetate | 65% | tandfonline.com |

| (3E,5Z)- and (3E,5E)-3,5-Dodecadien-1-ols | Acetic anhydride, Pyridine | (3E,5Z)- and (3E,5E)-3,5-Dodecadienyl acetates | 95% | scispace.com |

Aldehydes: The synthesis of dodecadienals can be accomplished by the oxidation of the corresponding dodecadienols. A common oxidizing agent for this transformation is pyridinium (B92312) chlorochromate (PCC). For instance, (5Z,7E)-dodecadien-1-ol can be oxidized with PCC in dry methylene (B1212753) chloride at room temperature to provide (5Z,7E)-dodecadienal. lew.ro

Propionates: Similar to acetates, propionates are synthesized from the parent alcohol. (5Z,7E)-5,7-dodecadien-1-yl propionate (B1217596) has been identified as a component of insect pheromones, and its synthesis follows the esterification of (5Z,7E)-5,7-dodecadien-1-ol with a propionylating agent. researchgate.net

Halogenation and Other Derivatizations of Dodecadiene Skeletons

Beyond oxygenated functions, other derivatizations such as halogenation are employed to create versatile synthetic intermediates.

Halogenation: Halogenated dodecadienes serve as important building blocks in cross-coupling reactions. For example, the synthesis of (5E,7Z)-5,7-dodecadien-1-ol utilizes (E)-6-iodo-5-hexen-1-ol THP ether as a key intermediate. tandfonline.com This iodo-derivative is prepared by the hydrozirconation of the corresponding alkyne followed by treatment with iodine. tandfonline.comnih.gov Free-radical halogenation is a general method for introducing halogen atoms to hydrocarbon chains, typically proceeding via a free-radical pathway. wikipedia.org More advanced methods have been developed for the synthesis of tetraalkyl-substituted 1,4-dichlorobuta-1,3-dienes by reacting dialkyl-substituted alkynes with EtAlCl₂ and metallic magnesium in the presence of a tantalum (V) chloride catalyst, followed by treatment with methanesulfonyl chloride. sciforum.net

Other Derivatizations: Modern synthetic chemistry offers various other methods for derivatizing diene skeletons. For instance, dienes can be derivatized using specific reagents to enhance their detection and quantification in mass spectrometry applications. caymanchem.com Another powerful technique is the synthesis of diborylated dienes. For example, 2,2′-(5E,7E)-dodeca-5,7-diene-5,7-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be synthesized via the hydrozirconation of an alkynylboronate followed by copper-mediated homocoupling. thieme-connect.de These borylated derivatives are highly versatile intermediates for subsequent Suzuki-Miyaura cross-coupling reactions. thieme-connect.de

Spectroscopic Characterization and Structural Elucidation of 5e,7e Dodeca 5,7 Diene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. For conjugated dienes such as (5E,7E)-dodeca-5,7-diene, ¹H and ¹³C NMR, along with two-dimensional NMR methods, are crucial for confirming the carbon skeleton and, most importantly, for assigning the E/Z geometry of the double bonds.

Proton NMR (¹H NMR) Analysis of Olefinic and Allylic Resonances

The ¹H NMR spectrum provides critical information based on the chemical shift, multiplicity, and coupling constants of protons. In the this compound system, the olefinic protons (H-5, H-6, H-7, H-8) and the adjacent allylic protons (on C-4 and C-9) are of particular diagnostic value.

The olefinic protons of a conjugated diene system typically resonate in the downfield region of the spectrum, generally between δ 5.0 and 6.5 ppm. The large coupling constant (J-value) between vicinal olefinic protons is characteristic of a trans (E) configuration, typically in the range of 11-18 Hz. For the (5E,7E) isomer, the coupling constant between H-5 and H-6 (³J₅,₆) and between H-7 and H-8 (³J₇,₈) would be expected to be in this range, confirming the E geometry of both double bonds. The inner olefinic protons (H-6 and H-7) often show more complex splitting patterns due to coupling with each other and with the adjacent olefinic protons.

The allylic protons on the carbons adjacent to the diene (C-4 and C-9) typically appear at approximately δ 2.0 ppm. Decoupling experiments can confirm the connectivity between these allylic protons and the olefinic protons. tandfonline.com

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ (C-1, C-12) | ~0.9 | Triplet (t) | ~7 |

| CH₂ (C-2, C-11) | ~1.2-1.4 | Multiplet (m) | - |

| CH₂ (C-3, C-10) | ~1.2-1.4 | Multiplet (m) | - |

| Allylic CH₂ (C-4, C-9) | ~2.0-2.1 | Multiplet (m) | - |

| Olefinic H (H-5, H-8) | ~5.5-5.8 | Doublet of triplets (dt) | ³J(H,H) ≈ 15 (trans), ³J(H,H) ≈ 7 |

| Olefinic H (H-6, H-7) | ~6.0-6.2 | Multiplet (m) | ³J(H,H) ≈ 15 (trans), ³J(H,H) ≈ 10 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Elucidating Conjugated Diene Configurations

¹³C NMR spectroscopy is highly effective for determining the stereochemistry of conjugated dienes. The chemical shifts of the olefinic carbons are particularly sensitive to the geometry of the double bonds. tandfonline.comtandfonline.com For a Cα-Cβ=Cγ-Cδ=Cε system like that in 5,7-dodecadienes, the chemical shifts of the carbons involved in and adjacent to the diene (C-4 to C-9) are diagnostic.

Studies on various isomers of dodecadien-1-ols have established empirical rules for assigning diene geometry based on ¹³C chemical shifts. tandfonline.com Generally, the olefinic carbons in (E,E) isomers resonate at a lower field (higher ppm) compared to the corresponding carbons in (Z,Z) isomers. When an (E)-configuration is changed to a (Z)-configuration, the signals for the carbons of that double bond and its adjacent carbons in the conjugated system typically shift upfield. tandfonline.com For this compound, the olefinic carbons (C-5, C-6, C-7, C-8) are expected to resonate in the range of δ 130-135 ppm. The allylic carbons (C-4 and C-9) provide further confirmation, with their chemical shifts being influenced by the diene's configuration. tandfonline.com

Table 2: Representative ¹³C NMR Chemical Shifts for the Olefinic Carbons in (5E,7E)-Dodecadien-1-ol. tandfonline.comtandfonline.com

| Carbon | (5E,7E) Isomer Chemical Shift (δ, ppm) |

|---|---|

| C-5 | 131.8 |

| C-6 | 134.4 |

| C-7 | 134.4 |

| C-8 | 131.8 |

Note: Data is for the related compound (5E,7E)-dodecadien-1-ol. The chemical shifts for this compound would be very similar for these core carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) in Dodecadiene Structure Confirmation

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the complex structures of molecules like this compound by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the terminal methyl protons (H-1) to the adjacent methylene (B1212753) protons (H-2), and sequentially along the alkyl chain. Crucially, it would display correlations between the allylic protons (H-4) and the first olefinic proton (H-5), and between the other allylic protons (H-9) and the last olefinic proton (H-8). It would also show correlations among the olefinic protons themselves (H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming the uninterrupted conjugated system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). princeton.edu An HSQC spectrum would allow for the unambiguous assignment of each carbon signal by linking it to its known proton resonance. For example, the proton signal at ~2.0 ppm would correlate to the allylic carbon signals, and the olefinic proton signals (δ 5.5-6.2 ppm) would correlate to the olefinic carbon signals (δ 130-135 ppm).

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Electron Impact Mass Spectrometry (EI-MS) Fragmentation Pathways

In Electron Impact Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. For conjugated dienes, the molecular ion (M⁺) is typically observed. tandfonline.com The fragmentation of this compound (Molecular Weight: 166.31 g/mol ) would likely proceed through cleavages at the allylic positions (the C4-C5 and C8-C9 bonds), which are weakened by the adjacent π-system. This would lead to the formation of stable, resonance-stabilized allylic cations.

Common fragmentation pathways would include the loss of alkyl radicals. For example, cleavage of the C4-C5 bond would result in the loss of a butyl radical (•C₄H₉), and cleavage at the C8-C9 bond would also lead to the loss of a butyl radical. The resulting fragment ions would be characteristic of the position of the diene system. The mass spectrum would be expected to show a series of hydrocarbon fragments separated by 14 amu (corresponding to CH₂ groups).

Distinguishing Positional and Geometrical Isomers via Mass Spectral Fingerprints

While mass spectrometry is excellent for determining molecular weight, distinguishing between isomers can be challenging because they have the same mass. researchgate.net However, subtle differences in fragmentation patterns can serve as "fingerprints."

For geometrical isomers (e.g., (5E,7E) vs. (5Z,7Z) or (5E,7Z)), the EI-MS spectra are often very similar. A key diagnostic feature can be the relative intensity of the molecular ion (M⁺). It has been observed that for conjugated diene systems, (E,E)-isomers tend to produce a more abundant M⁺ peak compared to their (Z,Z) or (E,Z)/(Z,E) counterparts. tandfonline.com This is because the more stable trans configuration can better accommodate the energy of ionization without immediate fragmentation.

For positional isomers (e.g., 5,7-dodecadiene vs. 6,8-dodeca-diene), the fragmentation patterns are more distinct. The location of the allylic cleavage will differ, leading to fragment ions of different masses that are characteristic of the double bond positions. For example, while 5,7-dodecadiene would show fragments from cleavage at the C4-C5/C8-C9 bonds, a 6,8-dodecadiene isomer would show characteristic fragments from cleavage at the C5-C6/C9-C10 bonds. Therefore, careful analysis of the major fragment ions can effectively differentiate positional isomers. tandfonline.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For conjugated dienes like this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure.

The conjugation of the two double bonds in the diene system influences the C=C stretching vibration frequency, typically lowering it compared to isolated double bonds. vaia.com While isolated C=C bonds absorb in the 1640–1680 cm⁻¹ range, conjugated dienes show C=C stretching vibrations at slightly lower frequencies, generally between 1600 cm⁻¹ and 1650 cm⁻¹. vaia.comspcmc.ac.in Symmetrical conjugated dienes, like 1,3-butadiene, may show only one band in this region, whereas unsymmetrical dienes can exhibit two distinct bands. spcmc.ac.in

A key diagnostic feature for the (5E,7E) stereochemistry is the presence of a strong absorption band in the fingerprint region associated with the out-of-plane C-H bending (wagging) vibration of trans double bonds (R-CH=CH-R'). This band typically appears around 970–960 cm⁻¹. researchgate.net The presence of this strong, characteristic peak is a reliable indicator of the E,E-configuration of the conjugated system.

The spectrum would also display C-H stretching vibrations for the sp² hybridized carbons of the double bonds, appearing just above 3000 cm⁻¹, and C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chains, appearing just below 3000 cm⁻¹. spcmc.ac.in

Table 1: Characteristic IR Absorption Frequencies for this compound

| Vibration | Frequency Range (cm⁻¹) | Intensity | Structural Feature |

| C-H Stretch (sp²) | 3020 - 3010 | Medium | =C-H |

| C-H Stretch (sp³) | 2960 - 2850 | Strong | C-H (Alkyl) |

| C=C Stretch | 1650 - 1600 | Medium-Weak | Conjugated C=C |

| C-H Bend (trans) | 970 - 960 | Strong | -CH=CH- (out-of-plane) |

Chromatographic Separation Techniques for Dodecadiene Isomers

The synthesis of this compound often results in a mixture of its geometric isomers ((5E,7Z), (5Z,7E), and (5Z,7Z)). Chromatographic techniques are essential for separating these isomers and assessing the purity of the target compound.

Gas chromatography is a powerful technique for separating volatile compounds like dodecadiene isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of stationary phase is critical for achieving isomeric resolution.

Research on related dodecadien-1-ol isomers has shown that a mixture of the four geometric isomers of the 5,7-diene can be resolved into four well-separated peaks using a capillary column. tandfonline.com While polar capillary columns can sometimes provide separation, with (E)-isomers eluting slightly faster than the corresponding (Z)-isomers, the peaks may still overlap significantly. researchgate.net The use of liquid crystalline stationary phases has also been demonstrated to be highly effective for separating positional and geometric isomers of dodecenes, as the rod-like shape of trans-isomers allows for better orientation and stronger interaction with the phase, leading to increased retention compared to cis-isomers. vurup.sk

Retention indices (RI), such as the Kováts retention index, are used to standardize retention times and aid in compound identification. chromatographyonline.com These indices compare the retention time of an analyte to those of n-alkane standards. The RI value is dependent on the stationary phase and temperature program. For example, studies on related dodecadienyl acetates and alcohols show distinct retention indices on different columns, which is crucial for identifying specific isomers in a mixture. researchgate.net

Table 2: Exemplary Kovats Retention Indices (RI) for Related Dodecadiene Derivatives on Different GC Columns

| Compound | RI (DB-WAX - polar) | RI (DB-5MS - non-polar) |

| (5Z,7E)-5,7-dodecadien-1-yl acetate (B1210297) | 2063 | 1787 |

| (5Z,7E)-5,7-dodecadien-1-ol | 2154 | 1729 |

| Data derived from studies on pheromone components and serves as an illustrative example for the utility of retention indices. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a highly effective method for both the analysis and purification of dodecadiene isomers, offering an alternative and often complementary approach to GC. It is particularly valuable for assessing the isomeric purity of a sample.

Reversed-phase HPLC, typically using an octadecylsilane (B103800) (ODS or C18) column, has proven to be very successful in separating geometric isomers of conjugated dienes. researchgate.net In this mode, separation is based on hydrophobicity. For diene isomers, the elution order is often dependent on the molecule's geometry. It has been observed that (Z)-isomers elute faster than the corresponding (E)-isomers from an ODS column. researchgate.net This difference in retention allows for the complete separation of the isomers, making it possible to accurately quantify the purity of the this compound. The conjugated diene system allows for sensitive detection using a UV detector, typically set at the wavelength of maximum absorbance (λmax) for the diene, which is around 220-240 nm. researchgate.netlibretexts.org

Table 3: HPLC Separation Characteristics for Dodecadiene Isomers on a Reversed-Phase Column

| Isomer Configuration | Relative Elution Order | Basis for Separation |

| (Z,Z) | 1 (Fastest) | Lower interaction with non-polar stationary phase |

| (E,Z) / (Z,E) | 2 | Intermediate interaction |

| (E,E) | 3 (Slowest) | Higher interaction with non-polar stationary phase |

| This table illustrates the typical elution pattern for geometric isomers in reversed-phase HPLC. researchgate.net |

Argentation chromatography, which utilizes a stationary phase impregnated with silver nitrate (B79036) (AgNO₃), is a highly specialized and effective technique for separating compounds based on the degree and geometry of unsaturation. wikipedia.orguq.edu.au The stationary phase is typically silica (B1680970) gel or alumina (B75360) treated with a silver nitrate solution. spectrumchemical.comsilicycle.com

The separation principle relies on the formation of reversible charge-transfer complexes between the silver ions (Ag⁺), which act as electron acceptors, and the π-electrons of the double bonds in the diene molecules. wikipedia.orgaocs.org The strength of this interaction depends on the steric accessibility of the double bonds.

Cis vs. Trans Isomers: Double bonds in a cis (Z) configuration are more sterically accessible and form stronger π-complexes with silver ions compared to trans (E) double bonds. researchgate.net Consequently, cis isomers are retained more strongly on the column and elute later than trans isomers.

Conjugated Dienes: For conjugated dienes, this principle allows for the separation of all four geometric isomers. The elution order is generally (E,E) first (weakest interaction), followed by the (E,Z)/(Z,E) isomers, and finally the (Z,Z) isomer (strongest interaction). tandfonline.com

This technique has been successfully applied in column chromatography to isolate pure geometric isomers of 5,7-dodecadien-1-ols from synthetic mixtures. tandfonline.comtandfonline.com The significant differences in retention allow for preparative-scale purification.

Table 4: Elution Order and Relative Retention of 5,7-Dodecadiene Isomers on Silver Nitrate-Impregnated Silica

| Isomer | π-Complex Strength with Ag⁺ | Relative Retention | Elution Order |

| This compound | Weakest | Weakest | 1 (Fastest) |

| (5E,7Z)- / (5Z,7E)-Dodeca-5,7-diene | Intermediate | Intermediate | 2 |

| (5Z,7Z)-Dodeca-5,7-diene | Strongest | Strongest | 3 (Slowest) |

| Based on the principle that cis-double bonds interact more strongly with silver ions than trans-double bonds. tandfonline.comresearchgate.net |

Enzymatic Pathways and Biosynthetic Studies of Dodecadiene Containing Natural Products

Fatty Acyl Desaturase Catalysis in Dodecadiene Precursor Formation

The formation of the conjugated diene system in dodecadienes is a critical step, catalyzed by a unique set of fatty acyl desaturases. These enzymes introduce double bonds into saturated fatty acid precursors with high specificity.

The biosynthesis of the (5Z,E7)-dodecadienol pheromone component in Dendrolimus punctatus involves the action of at least three distinct desaturases with unusual regio- and stereospecificity. Two key enzymes identified are Dpu-Δ11₁-APSQ, a Δ11-desaturase, and Dpu-Δ9-KPSE, a Δ9-desaturase.

The Dpu-Δ11₁-APSQ desaturase exhibits the remarkable capability to produce Δ8 monounsaturated fatty acyls of varying chain lengths. However, its primary role in the pheromone biosynthesis pathway is the introduction of an E11 double bond into a (Z)-9-hexadecenoic acid precursor, leading to the formation of a (Z9,E11)-hexadecadienoic acyl intermediate. harvard.edu This bifunctionality highlights the evolutionary adaptation of these enzymes for specific pheromone production.

The Dpu-Δ9-KPSE desaturase, in addition to a typical Z9 desaturase activity, can also produce E9 monounsaturated fatty acids. harvard.edu Its crucial function in the biosynthesis of the conjugated diene is the conversion of (Z)-7-tetradecenoic acyl into (Z7,E9)-tetradecadienoic acyl. harvard.edu This intermediate can then be chain-shortened to the final (Z5,E7)-dodecadienoic acyl precursor. The stereospecificity of these desaturases is paramount in generating the correct isomeric configuration of the final pheromone component, which is essential for its biological activity.

Another Δ11-desaturase, Dpu-Δ11₂-LPAE, is responsible for the initial desaturation step, converting stearic acid to (Z)-11-octadecenoic acid, which is subsequently chain-shortened to a (Z)-5-dodecenoic acyl precursor. harvard.edu

Table 1: Regio- and Stereospecificity of Desaturases in Dendrolimus punctatus

| Enzyme | Desaturase Type | Substrate | Product | Role in Dodecadiene Biosynthesis |

|---|---|---|---|---|

| Dpu-Δ11₁-APSQ | Δ11-desaturase | (Z)-9-hexadecenoic acyl | (Z9,E11)-hexadecadienoic acyl | Formation of a conjugated diene intermediate |

| Dpu-Δ9-KPSE | Δ9-desaturase | (Z)-7-tetradecenoic acyl | (Z7,E9)-tetradecadienoic acyl | Formation of a conjugated diene intermediate |

| Dpu-Δ11₂-LPAE | Δ11-desaturase | Stearic acid | (Z)-11-octadecenoic acyl | Production of a monounsaturated precursor |

To elucidate the function of the desaturases involved in dodecadiene biosynthesis, researchers have employed molecular cloning techniques to isolate the corresponding cDNAs from the pheromone glands of female Dendrolimus punctatus moths. harvard.edu Through homology-based PCR screening, five cDNAs related to other moth desaturases were identified. harvard.edu

The functional characterization of these cloned desaturase genes was achieved through heterologous expression in the yeast Saccharomyces cerevisiae. harvard.edu The yeast expression system allows for the production of the recombinant desaturase enzymes, which can then be assayed for their activity by supplementing the yeast culture with potential fatty acid substrates. Analysis of the fatty acid profiles of the transformed yeast cells confirms the specific function of each desaturase, including their substrate specificity and the stereochemistry of the double bonds they introduce. harvard.edu This approach was instrumental in deciphering the roles of Dpu-Δ11₁-APSQ, Dpu-Δ9-KPSE, and Dpu-Δ11₂-LPAE in the complex biosynthetic pathway of dodecadienol pheromones. harvard.edu

Based on the functional characterization of the cloned desaturases, two alternative biosynthetic pathways have been proposed for the formation of the (Z5,E7)-dodecadienoic acyl precursor in Dendrolimus punctatus. harvard.edu

The first proposed route initiates with the Δ11-desaturase Dpu-Δ11₂-LPAE converting stearic acid (18:0) to (Z)-11-octadecenoic acid (Z11-18:1). This is followed by a series of chain-shortening steps (β-oxidation) to yield (Z)-9-hexadecenoic acid (Z9-16:1). The Dpu-Δ11₁-APSQ desaturase then introduces an E11 double bond, forming the conjugated diene (Z9,E11)-hexadecadienoic acid. Finally, two cycles of β-oxidation shorten the chain to the C12 precursor, (Z5,E7)-dodecadienoic acyl. harvard.edu

The second proposed pathway begins with the same initial desaturation to Z11-18:1, followed by chain shortening to (Z)-7-tetradecenoic acid (Z7-14:1). The Δ9-desaturase, Dpu-Δ9-KPSE, then acts on this substrate to create the conjugated (Z7,E9)-tetradecadienoic acid. A subsequent single round of β-oxidation produces the final (Z5,E7)-dodecadienoic acyl. harvard.edu

Enzymatic Modifications of Dodecadiene Intermediates

Following the formation of the conjugated dodecadienoic acid precursor, further enzymatic modifications are necessary to produce the final active pheromone components. These modifications typically involve chain shortening and diversification of the terminal functional group.

β-oxidation is a crucial process in the biosynthesis of many insect pheromones, serving to shorten the carbon chain of fatty acid precursors to the appropriate length. nih.gov In the proposed pathways for dodecadiene biosynthesis in Dendrolimus punctatus, β-oxidation is essential for converting C18, C16, and C14 intermediates into the final C12 dodecadienoic acyl precursor. harvard.edu This process occurs in peroxisomes and involves a cycle of four enzymatic reactions that remove a two-carbon unit in the form of acetyl-CoA. oup.com The enzymes involved, such as peroxisomal oxidases (POXes), play a role in controlling the number of β-oxidation cycles and thus the final chain length of the pheromone precursor. oup.com

The terminal functional group of the final pheromone molecule is critical for its biological activity. In many moth species, the carboxylic acid group of the fatty acyl-CoA precursor is modified to an alcohol, aldehyde, or acetate (B1210297) ester.

Fatty Acyl Reductases (FARs) are responsible for the reduction of the fatty acyl-CoA precursor to the corresponding fatty alcohol. nih.govnih.gov These enzymes are often specific to the pheromone gland and play a key role in the final steps of pheromone biosynthesis. nih.govnih.gov In the context of (5E,7E)-dodeca-5,7-diene, a FAR would be required to convert the dodecadienoic acyl precursor to (5E,7E)-dodeca-5,7-dien-1-ol.

Transferases , specifically acetyltransferases, are involved in the esterification of the fatty alcohol to form an acetate ester. While specific acetyltransferases for dodecadiene-containing pheromones have not been extensively characterized, their involvement is inferred from the presence of acetate ester pheromone components in many insect species. These enzymes would catalyze the transfer of an acetyl group from a donor molecule, such as acetyl-CoA, to the dodecadienol.

Table 2: Enzymes in Terminal Modification of Dodecadiene Pheromones

| Enzyme Class | Function | Substrate | Product |

|---|---|---|---|

| β-oxidation enzymes (e.g., POXes) | Chain shortening | C14-C18 fatty acyl-CoAs | C12 fatty acyl-CoA |

| Fatty Acyl Reductase (FAR) | Reduction of carboxyl group | (5E,7E)-dodeca-5,7-dienoyl-CoA | (5E,7E)-dodeca-5,7-dien-1-ol |

| Acetyltransferase | Esterification | (5E,7E)-dodeca-5,7-dien-1-ol | (5E,7E)-dodeca-5,7-dien-1-yl acetate |

Phylogenetic Analysis of Dodecadiene Biosynthetic Enzymes in Lepidoptera

The biosynthesis of dodecadiene-containing pheromones, such as this compound, in Lepidoptera is critically dependent on the activity of fatty acyl desaturases (FADs). These enzymes are responsible for introducing double bonds at specific positions and with specific geometries into fatty acid precursors. Phylogenetic analyses of the desaturase gene family have provided profound insights into the evolutionary mechanisms that generate the vast diversity of pheromone structures observed in moths and butterflies.

The integral membrane desaturase gene family has undergone significant expansion in insects compared to other eukaryotes. nih.govoup.comoup.com While most eukaryotic genomes contain one to three desaturase genes, researchers have found an average of six unique desaturase-encoding sequences in the pheromone glands of individual moth species. nih.govoup.comoup.com This expansion predates the divergence of the lepidopteran and dipteran lineages and has been a primary driver of chemical signal diversification. nih.govoup.comoup.com

Phylogenetic reconstruction of these enzymes consistently reveals the segregation of desaturases into several distinct clades, with two being particularly prominent in pheromone biosynthesis. pnas.org

The Δ9-Desaturase Clade: This is a highly conserved group of enzymes primarily involved in cellular lipid metabolism, typically producing (Z)-9-hexadecenoic acid and (Z)-9-octadecenoic acid. nih.gov However, some members of this clade have been recruited for pheromone biosynthesis, often evolving different substrate specificities. oup.com

The Δ11-Related Desaturase Clade: This is a more rapidly evolving and functionally diverse group that is largely specific to Lepidoptera. pnas.orgresearchgate.net It includes the crucial Δ11, Δ10, and Δ14 desaturases that are frequently implicated in the production of species-specific pheromone components, including the precursors to dodecadienes. pnas.orgresearchgate.net

The evolutionary history of these enzymes is characterized by recurrent gene duplication events followed by functional divergence. nih.govnih.gov This "birth-and-death" model of gene evolution provides the raw genetic material for innovation in pheromone signaling. nih.gov After a duplication event, one gene copy can maintain the original metabolic function while the other is free to accumulate mutations, leading to neofunctionalization—the evolution of a new enzymatic function. nih.govnih.gov This can result in changes to the position (regiospecificity), geometry (stereospecificity), or chain-length (substrate specificity) of the double bond introduced. oup.comnih.gov

A classic example of this evolutionary mechanism is seen in the case of the Asian corn borer (Ostrinia furnacalis) and the European corn borer (Ostrinia nubilalis). Though closely related, they use different pheromone blends. The Asian corn borer utilizes a Δ14-desaturase, while the European corn borer uses a Δ11-desaturase. pnas.org Phylogenetic analysis shows that both species possess genes for both types of desaturases, but their pheromone production is determined by which gene is expressed in the pheromone gland. pnas.org This demonstrates that a simple shift in gene regulation can lead to a major change in the pheromone signal, potentially driving reproductive isolation and speciation. pnas.org

The biosynthesis of conjugated dienes like this compound often involves a multi-step process that may require the action of more than one desaturase. For instance, the biosynthesis of (5Z,7Z)-dodecadienol in Dendrolimus punctatus is thought to involve either a Δ9-desaturase and a Δ11-desaturase, or two separate Δ11-desaturases, followed by chain-shortening. researchgate.net Such complex pathways highlight how the recruitment and modification of enzymes from different phylogenetic clades can generate novel chemical structures.

Table 1: Major Desaturase Clades in Lepidoptera Pheromone Biosynthesis This table provides a summary of the primary phylogenetic groups of desaturase enzymes involved in creating pheromone precursors.

| Desaturase Clade | Primary Function/Products | Evolutionary Characteristics | Representative Species Studied |

| Δ9-Desaturase | Introduces a double bond at the 9th carbon. Produces Z9-16:Acid and Z9-18:Acid. | Highly conserved, primarily involved in general metabolism but some paralogs are co-opted for pheromone synthesis. | Argyrotaenia velutinana nih.gov, Helicoverpa zea oup.com, Spodoptera littoralis |

| Δ11-Related Desaturase | Highly diverse. Includes Δ10, Δ11, and Δ14 desaturases introducing double bonds at various positions. | Lepidoptera-specific lineage characterized by rapid evolution, gene duplication, and functional divergence. Key to pheromone diversity. | Ostrinia spp. pnas.org, Trichoplusia ni oup.com, Lobesia botrana nih.gov, Ctenopseustis spp. nih.gov |

| "Front-End" Desaturase | Includes Δ5 and Δ6 desaturases that act near the carboxyl-end of the fatty acid. | Less common in pheromone biosynthesis but functionally characterized in specific species. | Ctenopseustis obliquana (Δ5) nih.gov, Antheraea pernyi (Δ6) nih.gov |

Table 2: Examples of Functionally Characterized Desaturases in Lepidoptera This interactive table details specific desaturase enzymes, their genetic origin, the chemical transformation they catalyze, and the resulting pheromone precursor.

| Species | Gene/Enzyme Name | Phylogenetic Clade | Substrate | Product(s) |

| Argyrotaenia velutinana (Redbanded leafroller) | Av-Δ11 | Δ11-Related | Myristoyl-CoA (14:CoA) | (Z)-11-Tetradecenoic acid & (E)-11-Tetradecenoic acid nih.gov |

| Ostrinia nubilalis (European corn borer) | Onu-Δ11 | Δ11-Related | Myristoyl-CoA (14:CoA) | (Z)-11-Tetradecenoic acid pnas.org |

| Ostrinia furnacalis (Asian corn borer) | Ofu-Δ14 | Δ11-Related | Myristoyl-CoA (14:CoA) | (Z)-12-Tetradecenoic acid & (E)-12-Tetradecenoic acid pnas.org |

| Spodoptera exigua (Beet armyworm) | Sexi-Δ11/12 | Δ11-Related | (Z)-9-Tetradecenoic acid | (Z,E)-9,12-Tetradecadienoic acid researchgate.net |

| Lobesia botrana (European grapevine moth) | Lbo_PPTQ | Δ11-Related | Tetradecanoic acid (14:Acid) | (Z)-11-Tetradecenoic acid nih.gov |

Chemoecological Significance and Behavioral Studies of Dodecadiene Derivatives

Role of Dodecadiene-Based Pheromones in Insect Communication (Lepidoptera)

Dodecadiene-based pheromones are a significant class of semiochemicals that mediate mate-finding in many moth species. cambridge.org These compounds are typically produced by females to attract conspecific males over long distances. cambridge.org The structural backbone for these pheromones is dodecadiene, with variations in the position and configuration (cis/Z or trans/E) of the double bonds, as well as the presence of functional groups like alcohols, acetates, or aldehydes, leading to a wide array of specific signaling molecules. nih.govnih.gov

Identification and Characterization of Specific Isomers (e.g., (5Z,7E)-dodecadien-1-ol, (5E,7Z)-dodecadienal)

The identification of specific dodecadiene isomers as active pheromone components is a critical first step in understanding their ecological role. nih.gov Researchers use a combination of analytical techniques, including gas chromatography (GC), mass spectrometry (MS), and electroantennographic detection (EAD), to isolate and identify these compounds from female pheromone glands or the volatile emissions of calling females. nih.govplos.orgnih.gov

For instance, (5Z,7E)-dodecadien-1-ol has been identified as the primary sex pheromone component of the pine moth, Dendrolimus spectabilis. tandfonline.comoup.comtandfonline.com Early studies using these techniques revealed its presence in female abdominal tip extracts. tandfonline.comoup.com Similarly, a blend including (5Z,7E)-5,7-dodecadien-1-yl acetate (B1210297) and (5Z,7E)-5,7-dodecadien-1-ol was identified as the sex pheromone for the Simao pine caterpillar moth, Dendrolimus kikuchii. nih.govresearchgate.net

In contrast, the Yunnan pine caterpillar, Dendrolimus houi, utilizes a different set of isomers. Its pheromone blend consists of (5E,7Z)-5,7-dodecadien-1-ol (E5,Z7-12:OH), (5E,7Z)-5,7-dodecadien-1-yl acetate (E5,Z7-12:OAc), and (5E,7Z)-5,7-dodecadienal (E5,Z7-12:Ald). nih.gov The western tent caterpillar, Malacosoma californicum, also uses (5E,7Z)-5,7-dodecadienal as a female sex pheromone. medchemexpress.com The specific isomers and their functions vary significantly even within the same genus, highlighting the specificity of these chemical signals. nih.gov

Table 1: Identified Dodecadiene Pheromone Components in Select Lepidoptera Species

| Species | Compound Name | Isomer Configuration | Function |

|---|---|---|---|

| Dendrolimus spectabilis | 5,7-dodecadien-1-ol (B1638258) | (5Z,7E) | Main pheromone component tandfonline.comoup.com |

| Dendrolimus houi | (5E,7Z)-5,7-dodecadien-1-ol | (5E,7Z) | Essential for attraction nih.gov |

| Dendrolimus houi | (5E,7Z)-5,7-dodecadien-1-yl acetate | (5E,7Z) | Essential for attraction nih.gov |

| Dendrolimus houi | (5E,7Z)-5,7-dodecadienal | (5E,7Z) | Essential for attraction nih.gov |

| Dendrolimus kikuchii | (5Z,7E)-5,7-dodecadien-1-yl acetate | (5Z,7E) | Essential for attraction nih.gov |

| Dendrolimus kikuchii | (5Z,7E)-5,7-dodecadien-1-ol | (5Z,7E) | Essential for attraction nih.gov |

| Malacosoma californicum | (5E,7Z)-5,7-dodecadienal | (5E,7Z) | Female sex pheromone medchemexpress.com |

Synergistic Effects and Pheromone Blend Composition

The behavioral response of male moths is rarely triggered by a single compound. Instead, it is the precise ratio of multiple components in the pheromone blend that elicits an optimal response. plos.org The presence of major components alongside minor ones, and even compounds that seem inactive on their own, can be crucial for mate recognition and reproductive isolation. nih.gov

In the Chinese pine caterpillar moth, Dendrolimus tabulaeformis, the sex pheromone is a three-component blend of (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc), (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), and (5Z,7E)-5,7-dodecadien-1-yl propionate (B1217596) (Z5,E7-12:OPr). plos.org While a 1:1 mixture of the acetate and alcohol components was enough to initiate flight in males, the addition of the propionate in the correct ratio was essential to induce upwind flight and contact with the source. plos.orgnih.gov Field trapping experiments determined the optimal attractive ratio to be approximately 100:100:4.5. plos.org Deviations from this ratio led to a significant drop in male response, indicating that the biosynthesis of these components is very precisely controlled. plos.org

Similarly, for Dendrolimus spectabilis, while (5Z,7E)-dodecadien-1-ol is the main component, minor components including the corresponding acetate and propionate are also present, with a ratio of 100:3:25 being highly effective for trapping. nih.govnih.gov The species D. punctatus, D. spectabilis, and D. tabulaeformis all share the same three pheromone components, but the differences in their blend ratios are critical for maintaining species-specific communication channels. nih.gov In some cases, a compound that is a synergist at a low concentration can become an antagonist or inhibitor at a higher concentration. annualreviews.org

Table 2: Pheromone Blend Composition and Synergism in Dendrolimus Species

| Species | Major Component(s) | Minor Component(s) | Optimal Blend Ratio | Reference(s) |

|---|---|---|---|---|

| D. tabulaeformis | Z5,E7-12:OAc, Z5,E7-12:OH | Z5,E7-12:OPr | 100:100:4.5 | plos.org |

| D. spectabilis | Z5,E7-12:OH | Z5,E7-12:OAc, Z5,E7-12:OPr | 100:3:25 | nih.govnih.gov |

| D. kikuchii | Z5,E7-12:OAc | Z5,E7-12:OH, Z5-12:OAc | 100:20:25 | nih.gov |

| D. houi | E5,Z7-12:OH | E5,Z7-12:OAc, E5,Z7-12:Ald | 100:39.7:5.6 | nih.gov |

Electroantennography (EAG) and Behavioral Assays in Pheromone Response Elucidation

To confirm the biological activity of identified pheromone components, researchers rely on electroantennography (EAG) and various behavioral assays. plos.orgtandfonline.com EAG measures the electrical response of a male moth's antenna to a specific chemical compound, providing a direct indication of which substances can be detected by the insect's olfactory system. tandfonline.comresearchgate.net

Coupled gas chromatography-electroantennographic detection (GC-EAD) is a powerful technique where volatile compounds separated by a GC column are simultaneously sent to a detector (like a flame ionization detector) and a moth antenna. nih.govplos.org This allows for the precise identification of which compounds in a complex mixture, such as a gland extract, are neurologically active. For example, GC-EAD analysis of D. tabulaeformis gland extracts revealed five compounds that elicited responses from the male antenna. plos.orgnih.gov Similarly, EAG was instrumental in the initial identification of 5,7-dodecadien-1-ol as the likely pheromone for D. spectabilis. tandfonline.comoup.com

While EAG confirms detection, behavioral assays are necessary to determine the compound's effect on behavior. Wind tunnel assays are commonly used to observe and quantify male moth flight behavior—such as taking flight, upwind orientation, and landing at the pheromone source—in response to synthetic pheromone blends. plos.orgnih.gov In studies of D. tabulaeformis, a blend of Z5,E7-12:OAc and Z5,E7-12:OH was sufficient to make males fly, but the minor component Z5,E7-12:OPr was required to guide them to the source. plos.orgnih.gov Field trapping experiments serve as the ultimate test, confirming the attractiveness of a synthetic blend under natural conditions and helping to optimize ratios for monitoring and pest management applications. tandfonline.comnih.gov

Chemical Ecology of Dodecadiene Pheromone Evolution

The evolution of pheromone communication systems in moths is a complex process involving changes in both the production of chemical signals by females and the perception and response by males. cambridge.orgharvard.edu The diversity of dodecadiene-based pheromones in Lepidoptera is thought to have arisen through the modification of enzymes involved in fatty acid metabolism. harvard.eduresearchgate.net

The biosynthesis of these pheromones generally starts from common fatty acids like palmitic or stearic acid. researchgate.net A series of enzymatic steps, including chain-shortening, desaturation, and functional group modification, produces the final species-specific pheromone components. harvard.eduresearchgate.net The key enzymes responsible for much of this diversity are fatty-acyl desaturases, which create the double bonds at specific positions and configurations. harvard.edulu.se

Gene duplication and subsequent changes in the function (subfunctionalization) of these desaturase genes are believed to be a major driver of pheromone evolution. lu.sebiorxiv.org For example, research on Dendrolimus punctatus has shown that the production of its diene pheromone precursor involves multiple desaturases with unique catalytic properties, highlighting the complexity of these biosynthetic pathways. lu.se The evolution of the codling moth (Cydia pomonella) pheromone, which has a related dodecadienol structure, has been linked to a gene from an ancient gene expansion that acquired a novel desaturation activity. d-nb.infonih.gov This diversification of biosynthetic pathways, combined with corresponding shifts in the male's receptor tuning, facilitates the development of species-specific communication channels, which can lead to reproductive isolation and, ultimately, speciation. cambridge.orgfrontiersin.org

Computational and Theoretical Investigations of 5e,7e Dodeca 5,7 Diene

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the conformational preferences and electronic properties of molecules like (5E,7E)-dodeca-5,7-diene. These methods, ranging from semi-empirical to high-level ab initio and Density Functional Theory (DFT) calculations, provide insights into the molecule's three-dimensional structure and the distribution of its electrons.

The conformational landscape of this compound is primarily dictated by the rotation around the central C6-C7 single bond, which connects the two double bonds. This rotation gives rise to two principal planar conformations: the s-trans and the s-cis conformers. In the s-trans conformation, the two double bonds are on opposite sides of the single bond, leading to a more extended structure. Conversely, in the s-cis conformation, the double bonds are on the same side, resulting in a more compact, U-shaped geometry.

Computational studies on simpler conjugated dienes, such as 1,3-butadiene, consistently show that the s-trans conformation is energetically more favorable than the s-cis conformation. masterorganicchemistry.com This preference is attributed to reduced steric hindrance in the more linear s-trans arrangement. masterorganicchemistry.com For this compound, the bulky butyl and pentyl groups attached to the diene system would further amplify this steric repulsion in the s-cis form, making the s-trans conformation significantly more stable. The energy difference between these conformers can be quantified through computational methods.

The electronic structure of the conjugated π-system in this compound is another key area of investigation. Quantum chemical calculations can map out the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and its absorption of ultraviolet-visible (UV-Vis) light. For conjugated polyenes, this gap decreases as the length of the conjugated system increases, leading to absorption at longer wavelengths. tandfonline.comannualreviews.org

Table 1: Representative Conformational Energy Data for a Conjugated Diene System

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| s-trans | DFT (B3LYP/6-31G) | 0.00 | ~180 |

| s-cis | DFT (B3LYP/6-31G) | 2.5 - 3.5 | ~0 |

| gauche | DFT (B3LYP/6-31G) | 1.0 - 2.0 | ~60 |

| Transition State | DFT (B3LYP/6-31G) | 5.0 - 7.0 | ~90 |

| Note: This table presents typical energy values for a generic conjugated diene system based on computational studies of similar molecules. The exact values for this compound would require specific calculations. |

Molecular Dynamics Simulations of Dodecadiene Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with other molecules or within a condensed phase. nih.govnih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion and intermolecular forces.

For a molecule like this compound, MD simulations can be employed to understand its behavior in various environments, such as in a solvent or at an interface. The simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. acs.orgresearchgate.net These force fields are parameterized to reproduce experimental data or high-level quantum chemical calculations.

Furthermore, MD simulations are invaluable for investigating the aggregation behavior of long-chain hydrocarbons. By simulating a system containing multiple this compound molecules, one can observe how they interact with each other. These simulations can predict whether the molecules tend to align in an ordered fashion, forming structures like micelles or bilayers, or if they remain randomly dispersed. Such information is crucial for understanding the macroscopic properties of the substance.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Long-Chain Hydrocarbon

| Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS-AA, CHARMM, AMBER | Describes the potential energy of the system |

| System Size | >1000 molecules | To approximate a bulk environment |

| Solvent Model | TIP3P, SPC/E (for aqueous) | Represents the solvent environment |

| Temperature | 298 K (or other desired T) | Controlled via a thermostat (e.g., Nosé-Hoover) |

| Pressure | 1 atm (or other desired P) | Controlled via a barostat (e.g., Parrinello-Rahman) |

| Simulation Time | Nanoseconds to microseconds | To sample sufficient conformational and interaction space |

| Time Step | 1-2 femtoseconds | Integration time step for the equations of motion |

| Note: The specific parameters would be chosen based on the research question and the system being studied. |

Computational Approaches to Predicting Spectroscopic Properties and Reaction Pathways

Computational chemistry provides a suite of tools to predict the spectroscopic properties and potential reaction pathways of this compound, offering valuable insights that can guide and interpret experimental work.

The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, is a common application of DFT. acs.orgchemrxiv.orgspectroscopyonline.comresearchgate.net By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, it is possible to generate theoretical spectra that can be compared with experimental results. For ¹³C and ¹H NMR spectra, the GIAO (Gauge-Independent Atomic Orbital) method is frequently used to compute chemical shifts. researchgate.net Discrepancies between calculated and experimental spectra can often be resolved by considering different conformers and their relative populations, as determined by quantum chemical calculations.

IR spectroscopy is sensitive to the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. For this compound, the characteristic C=C stretching and C-H bending modes of the diene and alkyl chains could be predicted. spectroscopyonline.com

Beyond spectroscopy, computational methods are essential for exploring the reaction pathways available to this compound. As a conjugated diene, it can participate in pericyclic reactions, most notably the Diels-Alder reaction and electrocyclic reactions. rsc.orgacs.orgnih.gov

In a potential Diels-Alder reaction, this compound would act as the diene component, reacting with a dienophile. Computational studies can model the transition state of this reaction, determining its geometry and activation energy. nih.govresearchgate.netmdpi.comacs.orgscholarlypublishingcollective.org This information helps to predict the reaction rate and the stereochemical outcome (i.e., endo vs. exo selectivity).

Electrocyclic reactions of the conjugated diene system, which involve the formation of a cyclobutene (B1205218) ring, can also be investigated computationally. The Woodward-Hoffmann rules predict whether the reaction will proceed via a conrotatory or disrotatory mechanism under thermal or photochemical conditions. acs.orgnih.gov Quantum chemical calculations can provide a more quantitative picture by mapping the potential energy surface and identifying the lowest-energy pathway.

Table 3: Common Computational Methods for Predicting Spectroscopic Properties and Reaction Pathways

| Property/Reaction | Computational Method | Typical Level of Theory | Information Obtained |

| NMR Spectra | GIAO, DFT | B3LYP/6-311+G(d,p) | Chemical shifts, coupling constants |

| IR Spectra | DFT, Vibrational Analysis | B3LYP/6-31G | Vibrational frequencies, intensities |

| Diels-Alder Reaction | Transition State Search, DFT | M06-2X/def2-TZVP | Activation energy, transition state geometry, stereoselectivity |

| Electrocyclic Reaction | IRC Calculation, CASSCF | CAS(4,4)/6-31G | Reaction pathway, activation energy, stereochemistry |

| Note: The choice of method and basis set depends on the desired accuracy and computational cost. |

Emerging Research Frontiers and Future Directions

Development of Novel Biomimetic Syntheses for Dodecadiene Architectures

Biomimetic synthesis, which seeks to replicate nature's synthetic strategies in the laboratory, offers elegant and efficient pathways to complex natural products. For dodecadiene architectures, research is heavily inspired by proposed biosynthetic pathways that often involve pericyclic reactions. The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a cornerstone of this approach. researchgate.net Chemists are exploring how enzyme-mediated or catalyzed cycloadditions could produce specific dodecadiene-containing natural products.

The total synthesis of various natural products has been achieved by mimicking a supposed biosynthetic Diels-Alder dimerization reaction. anu.edu.au This strategy is not only effective for creating the core structure but also provides insights into the actual biological processes. Research into the synthesis of complex molecules like the kingianins and endiandric acids has demonstrated the power of domino electrocyclic ring closures, which are thought to be biomimetic, to rapidly construct intricate molecular frameworks from linear polyene precursors. While not involving (5E,7E)-dodeca-5,7-diene directly, these syntheses establish principles applicable to related structures. For instance, the synthesis of certain natural products involves the in-situ formation of a reactive diene which then undergoes a cycloaddition, a process that provides a unifying and convergent approach to entire families of natural products. researchgate.net

Future research in this area aims to develop catalysts, potentially chiral, that can control the stereochemistry of these biomimetic reactions to produce specific isomers of dodecadiene-containing products with high selectivity, mirroring the precision of enzymatic catalysis. researchgate.netnih.gov

Table 1: Key Biomimetic Strategies for Diene-Containing Natural Products

| Biomimetic Strategy | Key Reaction Type | Example Application/Target | Research Goal |

| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Flavonoid & Ramonanin Natural Products researchgate.netanu.edu.au | Efficient construction of cyclic backbones from diene and dienophile precursors. |

| Domino Electrocyclization | 8π-6π Electrocyclic Ring Closure | Kingianin Family | Rapid assembly of complex polycyclic systems from linear tetraenes. |

| Convergent Synthesis | In-situ Diene Generation & Cycloaddition | Prunolactone A researchgate.net | Unifying access to families of natural products through a common, reactive intermediate. |

Elucidation of Undiscovered Biosynthetic Pathways for Dodecadiene Natural Products

The biosynthesis of dodecadiene-containing insect pheromones, particularly the conjugated (5Z,7E)-dodeca-5,7-dien-1-ol found in the pine caterpillar moth, Dendrolimus punctatus, has been a subject of intensive study. These pathways provide a blueprint for understanding how the specific (5E,7E) isomer might be formed in nature. The biosynthesis involves a series of key enzymes, including desaturases (DESs) and fatty acid reductases (FARs).

Research has revealed that the production of the (5Z,7E)-dodecadiene precursor can occur via at least two alternative routes involving different desaturase enzymes with unusual catalytic properties. These enzymes introduce double bonds at specific positions in fatty acid precursors, which are then chain-shortened. One pathway involves a Δ11-desaturase acting on a C16 fatty acid, while another uses a Δ9-desaturase on a C14 fatty acid. The combined action of multiple desaturases highlights the complexity and diversity of these biochemical reactions.

Future research is focused on identifying and characterizing the full suite of enzymes responsible for generating the complete diversity of dodecadiene isomers found in nature. This includes discovering novel desaturases and understanding the regulatory mechanisms that control the precise ratios of isomers produced, which is critical for effective chemical communication in insects.

Table 2: Key Enzymes in the Biosynthesis of Dodecadiene Pheromones in Dendrolimus punctatus

| Enzyme Class | Specific Enzyme Example | Substrate | Product/Function |

| Desaturase (DES) | Dpu-Δ11(2)-LPAE | Stearic acid (18:0) | (Z)-11-octadecenoic acyl (precursor to Z5-12:acyl) |

| Desaturase (DES) | Dpu-Δ11(1)-APSQ | (Z)-9-hexadecenoic acyl (Z9-16:acyl) | (Z9,E11)-hexadecadienoic UFA (precursor to diene) |

| Desaturase (DES) | Dpu-Δ9-KPSE | (Z)-7-tetradecenoic acyl (Z7-14:acyl) | (Z7,E9)-tetradecadienoic UFA (precursor to diene) |

| Fatty Acid Reductase (FAR) | pgFAR | Fatty-acyl precursors | Corresponding fatty alcohols (final pheromone components) |

Advanced Analytical Strategies for Trace Analysis of Dodecadiene Isomers in Complex Matrices

Identifying and quantifying specific isomers of this compound, especially in trace amounts within complex biological or environmental samples, presents a significant analytical challenge. The very similar physical properties and mass spectra of geometric isomers require sophisticated separation and detection techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most frequently utilized method for analyzing lepidopteran sex pheromones, including dodecadienes. researchgate.net However, standard GC-MS often struggles to differentiate between geometric isomers. researchgate.net To overcome this, advanced strategies are being employed:

Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful technique links the separator power of GC with the biological detector of an insect's antenna. It allows researchers to pinpoint which specific isomers in a complex mixture are biologically active. researchgate.net

Multi-Dimensional Gas Chromatography (GC-GC): By using two different GC columns in sequence, this method provides superior separation of closely related isomers that may co-elute on a single column. researchgate.net

Chemical Derivatization: Reacting the dienes with specific reagents, such as 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), can form unique adducts that are more easily separated and identified by GC-MS. This method has been shown to be effective for the selective analysis of conjugated dienes in complex hydrocarbon mixtures. researchgate.net

Ambient Ionization Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART-MS) allow for the rapid analysis of lipids, including pheromone precursors, directly from insect glands with minimal sample preparation. This can provide a quick chemical fingerprint and screen for the presence of dodecadiene-related compounds. bohrium.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and silver-ion HPLC (Ag+-HPLC) are used for the separation and concentration of conjugated diene isomers, often as a preliminary step before GC-MS analysis. researchgate.net

Future directions will likely involve the hyphenation of more advanced techniques, such as ion mobility spectrometry with mass spectrometry, to provide an additional dimension of separation based on molecular shape, further enhancing the ability to resolve and confidently identify trace-level dodecadiene isomers.

Exploration of Dodecadiene Scaffolds in Materials Science and Medicinal Chemistry

The scaffold concept, which focuses on the core structure of a molecule, is widely used in medicinal chemistry to classify compounds and explore new areas of chemical space. nih.gov The dodecadiene backbone, with its specific stereochemistry and reactive diene system, represents a potentially valuable scaffold for development in both materials science and medicinal chemistry.

In Materials Science, the presence of two double bonds in a dodecadiene structure makes it a suitable monomer or cross-linking agent for polymerization reactions. evitachem.com The conjugated diene system of this compound offers unique reactivity for controlled polymerization processes, such as Diels-Alder polymerization, to create polymers with specific thermal and mechanical properties. While research has often focused on terminal dienes like 1,11-dodecadien, the principles can be extended to internal conjugated dienes. The incorporation of the C12 aliphatic chain can impart flexibility and hydrophobicity into polymer backbones, making such scaffolds potentially useful for developing novel coatings, adhesives, or polymer membranes with tailored properties. evitachem.comontosight.ai

In Medicinal Chemistry, the dodecadiene scaffold is present in a number of bioactive natural products. jst.go.jp The synthesis of derivatives is being explored for various therapeutic contexts. google.com The conjugated diene is a key functional group that can participate in biological interactions or serve as a handle for further chemical modification. For example, sesquiterpenoid derivatives containing dodecadiene-like structures have been isolated and investigated. jst.go.jp The exploration of such scaffolds is driven by the need for novel molecular frameworks to address challenges like drug resistance and the demand for new intellectual property. anu.edu.au The this compound structure could serve as a starting point or a fragment for the synthesis of new libraries of compounds to be screened for biological activity against a range of therapeutic targets.

Future research will focus on incorporating the this compound scaffold into larger, more complex molecules and evaluating their functional properties, whether as advanced polymer components or as novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.